molecular formula C7H6F3NO2 B2739819 Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 2110344-75-5

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No. B2739819
M. Wt: 193.125
InChI Key: OREJVHZMQZKVFA-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate” likely refers to a chemical compound that contains a pyrrole ring, a trifluoromethyl group, and a carboxylate ester group . Pyrrole is a five-membered aromatic ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . A carboxylate ester group refers to a carbonyl (a double bond between a carbon and an oxygen) and an ether group (an oxygen connected to two alkyl or aryl groups).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the trifluoromethyl group, and the carboxylate ester . The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the carboxylate ester . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .

Scientific Research Applications

Synthetic Chemistry Applications

  • Aminopyrrole Synthesis : A key application involves the use of trifluoromethyl-containing building blocks for the synthesis of trifluoromethyl-substituted aminopyrroles. This process utilizes a 2H-azirine ring expansion strategy to produce alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting its utility in constructing complex nitrogen-containing heterocycles (Khlebnikov et al., 2018).
  • Crystal Engineering : Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives play a role in crystal engineering. The self-assembly of pyrrole-2-carboxylate dimers into hexagonal and grid supramolecular structures demonstrates the potential of these molecules in designing new material architectures (Yin & Li, 2006).
  • Electrochemical Synthesis : Its derivatives are synthesized electrochemically, serving as intermediates for further chemical transformations, indicating its flexibility in synthetic applications (Monoi & Hara, 2012).

Material Science and Engineering

  • Supramolecular Chemistry : The dimer of pyrrole-2-carboxylate has been found to act as a robust supramolecular synthon in crystal engineering, showcasing its significance in the self-assembly of molecules for creating structured materials (Yin & Li, 2006).

Photoredox Catalysis

  • Fluoromethylation of Carbon-Carbon Multiple Bonds : The compound's derivatives are utilized in photoredox-catalyzed reactions for the fluoromethylation of carbon-carbon multiple bonds. This highlights its role in introducing fluorinated groups into organic molecules, an important task in medicinal chemistry and material science (Koike & Akita, 2016).

Molecular Structure Analysis

  • Conformational Studies : Infrared spectroscopic and theoretical studies on methyl pyrrole-2-carboxylate, a related compound, have been conducted to understand its conformational isomers. This research aids in the comprehension of molecular structure and behavior, which is crucial for designing molecules with desired properties (Dubis & Grabowski, 2001).

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals and agrochemicals . The unique properties of the trifluoromethyl group make it a valuable functional group in these areas .

properties

IUPAC Name

methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREJVHZMQZKVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate

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